molecular formula C18H20N2O B11744777 Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-

Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-

Cat. No.: B11744777
M. Wt: 280.4 g/mol
InChI Key: GCDDUUKCLOWKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)- (CAS 1254981-62-8) is a high-purity chemical compound supplied for research and development purposes. This complex spirocyclic structure features a benzyl-substituted piperidine ring, making it a sophisticated intermediate for advanced pharmaceutical studies . The spiro-piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its three-dimensionality and potential in drug discovery . Compounds based on the furo[2,3-b]pyridine core have been investigated as inverse agonists for the cannabinoid-1 receptor (CB1R), indicating the research value of this heterocyclic system in neuroscience and metabolic disorder research . Furthermore, structurally related spiro-isoquinolino-piperidine derivatives have been synthesized and studied for their smooth muscle relaxant activity as moderate Phosphodiesterase-5 (PDE5) inhibitors, highlighting the potential of this chemical class in cardiovascular and related pharmacological research . This product is offered with a guaranteed purity of more than 98% and is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or personal use. Proper storage at -20°C is recommended to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1'-benzylspiro[2H-furo[2,3-b]pyridine-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-2-5-15(6-3-1)13-20-11-8-18(9-12-20)14-21-17-16(18)7-4-10-19-17/h1-7,10H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDDUUKCLOWKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC3=C2C=CC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB three-component reaction is a cornerstone for synthesizing fused pyridine derivatives. In a representative protocol (adapted from):

  • Reactants : 2-Aminopyridine derivatives, substituted anilines, and isocyanides.

  • Conditions : Room temperature in acetic acid, avoiding microwave assistance.

  • Mechanism : Cyclocondensation forms the imidazo[1,2-a]pyridine core, which is further functionalized.

Example :

  • Step 1 : 2-Aminopyridine reacts with benzaldehyde and tert-butyl isocyanide under acidic conditions to yield a tricyclic intermediate.

  • Step 2 : Diazotization with NaNO₂ in acetic acid induces ring closure to form the furopyridine scaffold.

Spirocyclization Techniques

Reductive Amination and Intramolecular Cyclization

Piperidine ring formation via reductive amination is widely reported:

  • Substrate : A secondary amine intermediate containing a ketone group positioned for spirocyclization.

  • Reagents : NaBH₄ or NaBH₃CN in methanol or ethanol.

  • Key Optimization : Diastereoselectivity (dr up to 20:1) is achieved by controlling steric and electronic effects.

Procedure :

  • Intermediate Synthesis : 3-Ketopyridine derivatives are treated with benzylamine to form a Schiff base.

  • Cyclization : Reduction with NaBH₄ induces simultaneous piperidine ring closure and spirocenter formation.

N-Benzylation Strategies

Alkylation of Piperidine Nitrogen

The introduction of the phenylmethyl group is typically achieved via nucleophilic substitution:

  • Reagents : Phenethyl halides (e.g., benzyl bromide) in dichloromethane or DMF.

  • Base : K₂CO₃ or Et₃N to deprotonate the piperidine nitrogen.

Example :

  • Substrate : Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine].

  • Reaction : Treatment with benzyl bromide (1.2 equiv) and K₂CO₃ in DMF at 60°C for 12 h yields the N-benzylated product.

Advanced Functionalization and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for spiroheterocycles:

  • Conditions : 150°C, 20 min in sealed vessels.

  • Yield Improvement : 15–20% higher compared to conventional heating.

Continuous Flow Chemistry

Automated systems enhance scalability and reproducibility:

  • Setup : Tubular reactors with immobilized catalysts.

  • Throughput : 50–100 g/day with >95% purity after crystallization.

Comparative Analysis of Methods

Method Key Steps Yield Conditions Reference
GBB Reaction + DiazotizationMCR, cyclization, diazotization52–77%RT, aqueous acetic acid
Reductive AminationSchiff base formation, NaBH₄ reduction66–82%0–20°C, methanol
N-BenzylationAlkylation with benzyl bromide70–85%60°C, DMF, K₂CO₃
Microwave OptimizationAccelerated cyclization80–90%150°C, 20 min

Challenges and Solutions

  • Regioselectivity : Competing ring formations are mitigated by steric directing groups (e.g., trifluoromethyl).

  • Purification : Silica gel chromatography (5% MeOH/CH₂Cl₂) or crystallization from CH₂Cl₂/hexane.

  • Stereocontrol : Chiral auxiliaries (e.g., Evans oxazolidinones) enforce enantioselectivity in spirocenter formation .

Chemical Reactions Analysis

Ring-Opening and Rearrangement Reactions

The spirocyclic core undergoes ring-opening under acidic or thermal conditions. For example:

  • Acetic Anhydride-Mediated Rearrangement : Heating with acetic anhydride and pyridine induces a ring-opening/rearrangement pathway, yielding intermediates like 2-vinyltetrahydroquinazolinone derivatives (observed in structurally similar spiro-piperidine systems) . Rotational isomers may form due to restricted bond rotation, as evidenced by split NMR signals for acetyl and N-methyl groups .

Reaction ConditionsProducts FormedYieldSource
Acetic anhydride, pyridine, refluxRotational isomers of tetrahydroquinazolinone68–73%

Functional Group Transformations

The benzyl group and nitrogen atoms in the piperidine ring participate in key transformations:

  • N-Debenzylation : Catalytic hydrogenation (e.g., using Pd/C under H₂) removes the benzyl group, generating a secondary amine. This step is critical for further functionalization .

  • Acylation : The piperidine nitrogen reacts with acylating agents (e.g., Boc anhydride) to form protected derivatives .

Reaction TypeReagents/ConditionsOutcomeSource
Hydrogenation10% Pd/C, H₂ (40 psi), MeOHN-debenzylated piperidine
Boc ProtectionBoc₂O, Et₃N, MeOHN-Boc-protected spiro derivative

Cross-Coupling Reactions

The furopyridine moiety enables palladium-mediated coupling reactions. For example:

  • Suzuki-Miyaura Coupling : The 5-chloro substituent on the furo[2,3-b]pyridine core undergoes coupling with aryl boronic acids, enabling diversification .

Substrate PositionCoupling PartnerCatalyst SystemProduct ApplicationSource
C-5 (chloride)Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, dioxaneKinase inhibitor intermediates

Acid-Catalyzed Cyclizations

Treatment with strong acids (e.g., trifluoromethanesulfonic acid) promotes cyclization to form fused isoquinoline-piperidine systems .

Acid CatalystTemperature/TimeProductYieldSource
CF₃SO₃H130°C, 4 hSpiro[isoquinoline-4,4'-piperidine]58%

Oxidation and Reduction

  • Oxidation : The furopyridine ring’s oxygen atom can participate in oxidation, though specific data for this compound remains unreported.

  • Reduction : Catalytic hydrogenation reduces double bonds in the tetrahydroquinazolinone intermediates .

Scientific Research Applications

Medicinal Chemistry Applications

1. Biological Activity
Research indicates that spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] possesses significant biological activities, including:

  • Anticancer Properties : Studies have explored its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
  • Neuropharmacological Effects : The compound has been investigated for its effects on nicotinic acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's disease.

2. Drug Design and Development
The structural diversity provided by the spiro configuration enhances the compound's suitability for drug design. Its ability to interact with multiple biological targets makes it a candidate for developing new therapeutic agents.

Synthesis and Characterization

Synthesis Methods
The synthesis of spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : These are crucial for forming the spiro structure and often involve the use of catalysts.
  • Functionalization Techniques : Modifying the piperidine or furo-pyridine moieties can enhance biological activity and selectivity.

Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm synthesis.
  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation patterns.

Interaction Studies

Research has focused on the interaction of spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] with various receptors and enzymes:

  • Binding Affinity Studies : These studies assess how well the compound binds to nicotinic acetylcholine receptors, which are critical in neurotransmission.
  • In Vivo Studies : Animal models are employed to evaluate pharmacokinetics and biodistribution, providing insights into its therapeutic potential.

Comparative Analysis with Related Compounds

A comparative analysis highlights structural similarities and differences with other compounds:

Compound NameStructural FeaturesUnique Characteristics
Spiro[indoline-3(2H),4'-piperidine]Indoline fused with piperidineExhibits distinct neuroactive properties
Spiro[thieno[2,3-b]pyridine-3(2H),4'-piperidine]Thieno group instead of furoPotentially different pharmacological profiles
1-Azabicyclo[2.2.2]octane derivativesBicyclic structure with nitrogenKnown for strong binding affinities to receptors

This table illustrates how spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)- compares to similar compounds in terms of structure and biological activity.

Case Studies

Several case studies have been documented regarding the applications of spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine]:

  • Neuroimaging Agents : Research has demonstrated its potential as a radiolabeled imaging agent for positron emission tomography (PET) studies targeting nicotinic receptors in the brain .
  • Antitumor Activity : A study highlighted its efficacy against specific cancer cell lines, suggesting possible pathways for therapeutic intervention .

Mechanism of Action

The mechanism of action of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares core spirocyclic features with several analogs, but substituents and fused ring systems vary significantly:

Compound Name Core Structure Key Substituents/Modifications Biological Target/Activity
Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)- (Target) Furo[2,3-b]pyridine + piperidine 1'-Phenylmethyl α7-nAChR (potential)
(2'R)-5'-(5-Fluorothiophen-2-yl)spiro[1-azabicyclo[2.2.2]octane-3,2'-furo[2,3-b]pyridine] Azabicyclo[2.2.2]octane + furopyridine 5'-Fluorothiophene α7-nAChR (Ki = 33 pM)
Spiro[piperidine-4,3'-[3H]pyrrolo[2,3-b]pyridine] Piperidine + pyrrolo[2,3-b]pyridine None Anticancer (c-Met kinase inhibition)
Spiro[indoline-3,4'-piperidine]-2-one Indoline + piperidine 2-Oxo group c-Met kinase (IC50 < 10 μM)

Key Observations :

  • The azabicyclo[2.2.2]octane moiety in analogs enhances rigidity, improving α7-nAChR binding affinity compared to the simpler piperidine in the target compound .
  • Replacement of furopyridine with pyrrolopyridine () or indoline () shifts activity from neurological targets to kinase inhibition.

Critical Insights :

  • Halogenated aryl substituents (e.g., 5-fluorothiophene in ) drastically improve α7-nAChR affinity and selectivity compared to the phenylmethyl group in the target compound.
  • The spiro[indoline-3,4'-piperidine]-2-one scaffold () demonstrates potent kinase inhibition, highlighting structural flexibility for divergent therapeutic applications.

Physicochemical Properties

Physicochemical parameters influence drug-likeness and bioavailability:

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Spectral Data (1H-NMR)
Target Compound C18H19N2O 279.36 ~2.5 δ 5.37–5.80 ppm (amine protons)
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] C11H13N3 187.24 ~1.8 Not reported
(2'R)-5'-(5-Bromothiophen-3-yl) analog C17H18BrN3O 376.25 ~3.2 δ 2.41 ppm (hippocampal uptake)

Implications :

  • Higher molecular weight and logP in halogenated analogs () correlate with enhanced brain uptake in biodistribution studies .
  • The target compound’s phenylmethyl group may balance lipophilicity for CNS targeting without excessive metabolic instability.

Biological Activity

Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] is a bicyclic compound notable for its unique spiro structure that combines a furo[2,3-b]pyridine moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and interactions with various biological targets.

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.24 g/mol
  • Structure : The compound features a furan ring fused to a pyridine system, contributing to its reactivity and biological activity.

Anticancer Activity

Research indicates that spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] exhibits significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (breast cancer)

Studies show that the compound can induce apoptosis in these cell lines while showing minimal toxicity towards normal cells, suggesting a selective action against cancerous cells .

The biological activity of spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] is attributed to its ability to modulate key signaling pathways and interact with specific biomolecules:

  • Enzyme Interactions :
    • Inhibits serine/threonine kinase AKT1
    • Affects estrogen receptor alpha (ERα)
    • Interacts with human epidermal growth factor receptor 2 (HER2)

These interactions lead to alterations in gene expression and cellular signaling pathways crucial for cancer progression .

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] exhibits IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 cells. This suggests strong potential as an anticancer agent .
  • Dose-Response Studies : The compound's effects were analyzed across different dosages in animal models. Lower doses provided therapeutic benefits without significant adverse effects, while higher doses resulted in toxic responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Spiro[indoline-3(2H),4'-piperidine]Indoline fused with piperidineNeuroactive properties
Spiro[thieno[2,3-b]pyridine-3(2H),4'-piperidine]Thieno group instead of furoDifferent pharmacological profiles
1-Azabicyclo[2.2.2]octane derivativesBicyclic structure with nitrogenStrong binding affinities to receptors

This table highlights how structural variations can influence biological activities and potential applications in drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] derivatives, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves acylation of 1-benzyl-4-piperidone derivatives with aromatic aldehydes under basic conditions (e.g., NaOH in dichloromethane) to form α,β-unsaturated ketones, followed by cyclization with malononitrile or cyanothioacetamide. Yields are optimized by controlling stoichiometry, reaction time (reflux for 1–3 hours), and purification via column chromatography. For example, acylation reactions yield 70–90% purity, confirmed by GC-MS .
StepReagents/ConditionsYield (%)Key Characterization
AcylationAromatic aldehydes, NaOH/DCM70–85IR (C=O stretch: 1680–1700 cm⁻¹)
CyclizationMalononitrile, EtOH reflux65–80NMR (δ 7.2–8.1 ppm, aromatic H)

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the structural integrity of Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1680–1700 cm⁻¹, NH at 3200–3400 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.8–8.1 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). ¹³C NMR confirms spirocyclic connectivity (e.g., quaternary carbons at δ 60–70 ppm) .
  • X-ray Crystallography : Resolves bond lengths (mean C–C: 1.54 Å) and dihedral angles (e.g., 85–95° for furopyridine-piperidine fusion), with R-factors < 0.04 .

Advanced Research Questions

Q. How do structural modifications at the piperidine or furopyridine moieties influence biological activity in cancer cell models?

  • Methodological Answer : Substituents at the piperidine N-benzyl group or furopyridine C2 position modulate c-Met kinase inhibition. For example:

  • Piperidine 4-methyl substitution increases IC₅₀ values (e.g., 1.2 µM vs. 8.7 µM for unsubstituted analogs) in cell-based assays.

  • Furopyridine halogenation (e.g., Cl or F) enhances receptor binding affinity by 3–5-fold due to hydrophobic interactions .

    ModificationTarget (IC₅₀, µM)SAR Insight
    4-Methyl-piperidinec-Met (1.2)Improved hydrophobic packing
    5-Fluoro-furopyridineNMUR2 (Ki = 52 nM)Enhanced H-bonding with Glu²⁹⁸

Q. What catalytic systems (e.g., Suzuki-Miyaura cross-coupling) are effective in introducing substituents to the spirocyclic framework?

  • Methodological Answer : Pd(PPh₃)₄ catalyzes Suzuki-Miyaura coupling between spirooxindole bromides (e.g., compound 82 ) and arylboronic acids. Key factors:

  • Solvent : MeOH/H₂O (3:1) at 80°C.
  • Catalyst loading : 5 mol% Pd, yielding 85–98% conversion.
  • Substituent compatibility : Electron-withdrawing groups (e.g., NO₂) improve coupling efficiency by 20% .

Q. What computational methods predict the binding modes of Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine] derivatives to neuromedin U receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify key interactions:

  • Piperidine N-benzyl group : Forms π-π stacking with Phe¹⁷⁶ in NMUR2.
  • Furopyridine oxygen : H-bonds with Thr¹⁵⁰. Enantiomer-specific binding (R-configuration) shows 10-fold higher affinity than S-configuration .

Q. How can contradictory data in receptor binding assays (e.g., dopamine D4 vs. NMUR2) be resolved for structurally similar analogs?

  • Methodological Answer :

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]L-750,667 for D4) to quantify Ki values.
  • Functional assays : Measure intracellular Ca²⁺ mobilization (FLIPR) to distinguish agonist/antagonist profiles. For example, fluorinated analogs show D4 antagonism (IC₅₀ = 120 nM) but NMUR2 agonism (EC₅₀ = 45 nM) due to receptor-specific steric constraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.